Octrizole

Overview

Description

Mechanism of Action

Target of Action

Octrizole, also known as Bisthis compound or methylene bis-benzotriazolyl tetramethylbutylphenol, is primarily used as a UV absorber . Its primary targets are UV-A and UV-B rays . It plays a crucial role in protecting the skin from harmful ultraviolet radiation, which can cause skin damage and premature aging . In addition, it is used as a UV stabilizer within products to increase stability to light . It protects polymers as well as organic pigments from UV radiation, helping to preserve the original appearance and physical integrity of polymeric systems .

Mode of Action

This compound is a benzotriazole-based organic compound that absorbs, reflects, and scatters both UV-A and UV-B rays . This interaction with its targets results in the protection of the skin and other materials from the harmful effects of UV radiation .

Biochemical Pathways

This can help prevent damage caused by UV radiation, such as sunburn or degradation of materials .

Pharmacokinetics

In terms of ADME properties (Absorption, Distribution, Metabolism, and Excretion), this compound displays minimal absorption through the skin, with only about 0.01% and 0.06% of the applied dose penetrating through the human and rat skin membrane, respectively . Despite low dermal uptake, potential bioaccumulation after repeated skin applications cannot be excluded .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the absorption of UV radiation. By absorbing, reflecting, and scattering UV-A and UV-B rays, this compound helps to protect the skin and other materials from the damaging effects of UV radiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the intensity of UV radiation in the environment can affect the degree of protection provided by this compound. Additionally, factors such as temperature, humidity, and pH could potentially influence the stability and efficacy of this compound, although specific studies on these aspects appear to be limited. It’s also worth noting that this compound is used in various environments, including in sunscreens for skin protection and in materials like plastics and paints for UV protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octrizole involves a series of chemical reactions. One common method includes the diazotization of o-nitroaniline followed by a coupling reaction with p-tert-octylphenol to form an azo intermediate. This intermediate is then subjected to hydrogenation reduction using palladium on carbon (Pd/C) as a catalyst to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Octrizole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The reduction of this compound typically involves hydrogenation reactions.

Substitution: this compound can participate in substitution reactions, where functional groups on the benzotriazole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically results in the formation of simpler hydrocarbon products .

Scientific Research Applications

Octrizole has a wide range of applications in scientific research, including:

Chemistry: Used as a UV stabilizer in polymers and coatings to enhance their stability and longevity.

Biology: Studied for its potential protective effects against UV-induced damage in biological systems.

Medicine: Investigated for its role in preventing skin cancer and other UV-related skin conditions.

Comparison with Similar Compounds

Octrizole is often compared with other UV absorbers such as bisthis compound (methylene bis-benzotriazolyl tetramethylbutylphenol) and avobenzone. While all these compounds serve the primary function of UV absorption, this compound is unique in its specific chemical structure, which provides distinct absorption properties and stability. Similar compounds include:

Bisthis compound: Known for its broad-spectrum UV absorption.

Avobenzone: Commonly used in sunscreens for its ability to absorb UVA radiation.

This compound’s unique structure and properties make it a valuable ingredient in various applications, particularly in the field of UV protection.

Biological Activity

Octrizole, a member of the phenolic benzotriazole class, is primarily recognized for its applications as a UV stabilizer in plastics and cosmetics. Its biological activity, particularly concerning toxicity and potential endocrine disruption, has been the subject of various studies. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

- Chemical Name : this compound

- CAS Number : 3147-75-9

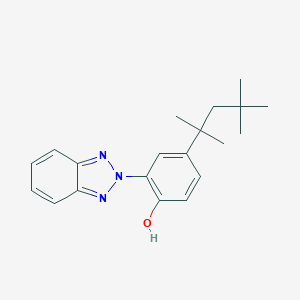

- Molecular Structure : this compound features a benzotriazole core with phenolic substitutions that enhance its UV absorption capabilities.

Toxicokinetics

The toxicokinetic profile of this compound has been explored in several studies. Key findings include:

- Absorption and Distribution : Studies indicate that this compound exhibits low oral bioavailability, with estimates ranging from approximately 6% to 23% depending on the degree of substitution on the benzotriazole core . Higher doses tend to decrease absorption efficiency.

- Metabolism : The metabolism of this compound involves hydrolysis to its corresponding acid, which is the primary metabolite detected in biological samples. In vitro studies suggest that metabolism varies significantly between different species and conditions .

Toxicity Studies

A series of toxicity studies have been conducted to assess the effects of this compound on various biological systems:

- Short-term and Chronic Exposure : Research has shown that chronic exposure to this compound can lead to liver enlargement and histopathological changes in rodent models. Specifically, treatment-related liver tumors were observed in mice subjected to prolonged exposure .

- Endocrine Disruption Potential : this compound has been implicated in endocrine disruption, with studies demonstrating its ability to activate estrogen receptors in vitro. This raises concerns about its use in consumer products, particularly those that may come into contact with human skin .

Case Study 1: Liver Toxicity in Rodents

A study involving male rats exposed to varying concentrations of this compound revealed significant liver toxicity. Key outcomes included:

| Dose (ppm) | Observed Effects |

|---|---|

| 100 | Mild liver enlargement |

| 500 | Significant histopathological changes; benign tumors |

| 3000 | Malignant tumors observed |

This study highlights the dose-dependent nature of this compound's hepatotoxic effects and underscores the need for careful risk assessment when evaluating its safety for use in consumer products .

Case Study 2: Endocrine Activity Assessment

In vitro assays assessing the estrogenic activity of this compound showed that it could bind to estrogen receptors, suggesting potential endocrine-disrupting effects. The results indicated:

| Assay Type | Result |

|---|---|

| ER Binding Assay | Positive |

| Cell Proliferation Assay | Increased proliferation observed |

| Metabolite Activity Assessment | Confirmed active metabolites |

These findings indicate that this compound may pose risks related to hormonal balance, particularly in environments where it can leach from products into human or ecological systems .

Properties

IUPAC Name |

2-(benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-19(2,3)13-20(4,5)14-10-11-18(24)17(12-14)23-21-15-8-6-7-9-16(15)22-23/h6-12,24H,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAZLDLPUNDVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027522 | |

| Record name | Octrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3147-75-9 | |

| Record name | 2-(2-Hydroxy-5-tert-octylphenyl)benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octrizole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTRIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R775Y233N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of Octrizole and why is it a concern for the environment?

A1: this compound is a chemical belonging to the phenolic benzotriazole class, primarily used as a UV stabilizer in various products like plastics, cosmetics, and sunscreens. [, , ] Its widespread use, potential persistence in the environment, and limited information on its degradation pathways have raised concerns about its potential adverse effects on ecosystems and human health. []

Q2: How common is this compound in marine environments, and what are the potential sources of its presence?

A2: Studies have revealed the presence of this compound in both European and Chinese coastal and marine sediments, indicating its widespread distribution. [] While concentrations are generally in the low ng/g dry weight range, the sources appear to be both direct (e.g., discharge from production facilities) and indirect (e.g., leaching from plastic waste, atmospheric deposition). [] For example, in the Yellow Sea, region-specific composition profiles suggested different dominant input pathways for this compound compared to other benzotriazole UV stabilizers. []

Q3: Are there analytical methods available to detect and quantify this compound in biological samples?

A3: Yes, researchers have developed sensitive and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify this compound in rat plasma. [] These methods can measure both free (unconjugated parent) and total (free and conjugated parent) this compound, which is essential for understanding its absorption, distribution, metabolism, and excretion in biological systems. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.